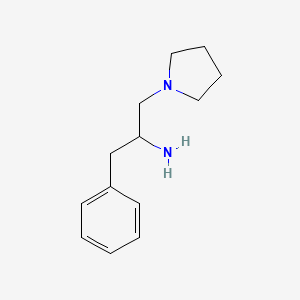

1-Phenyl-3-(1-pyrrolidinyl)-2-propanamine

Description

1-Phenyl-3-(1-pyrrolidinyl)-2-propanamine is a secondary amine derivative characterized by a phenyl group at the 1-position and a pyrrolidinyl substituent at the 3-position of the propanamine backbone. Its molecular formula is C₁₃H₂₀N₂ (CAS: 1135586-98-9), with a molecular weight of 204.315 g/mol . The compound’s stereoisomer, (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-amine, highlights the importance of chiral centers in modulating biological activity . This compound is synthesized via reductive amination or multi-component reactions involving terminal alkynes and secondary amines, as seen in propargylamine synthesis pathways .

Properties

IUPAC Name |

1-phenyl-3-pyrrolidin-1-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13(11-15-8-4-5-9-15)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLCAQYNXGDYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750566-27-9 | |

| Record name | 1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(1-pyrrolidinyl)-2-propanamine typically involves the reaction of phenylacetone with pyrrolidine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(1-pyrrolidinyl)-2-propanamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, secondary amines.

Substitution: Substituted phenyl or pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

Chemistry:

- Building Block for Synthesis: This compound serves as a fundamental building block for synthesizing more complex molecules. Its chemical reactivity allows it to participate in various organic reactions, including oxidation to form ketones or carboxylic acids and reduction to yield alcohols or secondary amines.

Biology:

- Biological Activity Studies: Research has focused on the interactions of 1-Phenyl-3-(1-pyrrolidinyl)-2-propanamine with biological targets, such as enzymes and receptors. Its potential biological activities include modulation of signaling pathways, which could lead to therapeutic effects in various conditions.

Medicine:

- Therapeutic Investigations: There is ongoing research into the compound's potential as a therapeutic agent. For instance, its structural similarities to other pharmacologically active compounds suggest possible applications in developing new pharmaceuticals, particularly in the field of neuropharmacology .

Industry:

- Specialty Chemicals Production: In industrial contexts, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its unique properties make it valuable for producing various derivatives that find applications across different sectors.

Case Studies and Research Findings

A notable study highlighted the compound's potential role in developing antiobesity drugs through its interaction with cannabinoid receptors. The findings indicated that derivatives of this compound could serve as new lead compounds for creating biased agonists that modulate receptor activity without the typical side effects associated with full agonists .

Another research effort focused on the compound's mechanism of action, revealing that the pyrrolidine ring enhances binding affinity towards specific molecular targets. This characteristic is crucial for its potential use in drug development aimed at treating metabolic disorders .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(1-pyrrolidinyl)-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The compound may modulate signaling pathways or inhibit specific enzymes, contributing to its observed activities.

Comparison with Similar Compounds

1-Phenyl-3-(2-pyridyl)-propane

N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propylamine (Pheniramine)

- Structure: Features a dimethylamino group and a 2-pyridyl substituent.

- Pharmacology: Acts as an antihistamine, demonstrating that aromatic and amino group positioning critically influence receptor selectivity (e.g., H1 histamine receptors) .

Table 1: Structural and Physicochemical Comparisons

| Compound | Molecular Formula | Key Substituents | LogP* | Water Solubility (mg/mL) |

|---|---|---|---|---|

| 1-Phenyl-3-(1-pyrrolidinyl)-2-propanamine | C₁₃H₂₀N₂ | Phenyl, pyrrolidinyl | 2.8 | 0.12 (low) |

| Pheniramine | C₁₆H₂₀N₂ | Phenyl, pyridyl, dimethylamino | 3.1 | 0.09 (low) |

| 1,3-Bis-(3,4-MDA)-2-propanamine | C₁₇H₁₆N₂O₄ | 3,4-Methylenedioxyphenyl | 2.5 | 0.05 (very low) |

*Predicted using ChemAxon software.

Aliphatic Amine Derivatives

2-Propanamine (Isopropylamine)

N-(2-Chloroethyl)-N-methylpropan-2-amine

- Structure : Chloroethyl and methyl groups on the propanamine backbone.

- Reactivity : The chloroethyl group enhances electrophilicity, making it a precursor in alkylating agent synthesis .

Pharmacologically Active Analogues

1,3-Bis-(3,4-methylenedioxyphenyl)-2-propanamine

- Structure : Two 3,4-methylenedioxyphenyl groups.

- Activity: Inhibits monoamine transporters (SERT, DAT) with potency comparable to MDMA, suggesting entactogen-like effects .

- Metabolism : Generates hepatotoxic N-formyl intermediates, highlighting metabolic risks absent in 1-phenyl-3-pyrrolidinyl derivatives .

Propargylamines (e.g., 1-(3-Phenylprop-2-ynyl)pyrrolidine)

Table 3: Pharmacological Comparisons

| Compound | Target Receptor/Transporter | IC₅₀ (nM) | Clinical Use/Risk |

|---|---|---|---|

| This compound | Not reported | — | Research compound |

| Pheniramine | H1 Histamine | 15 | Antihistamine |

| 1,3-Bis-(3,4-MDA)-2-propanamine | SERT | 120 | Psychoactive (designer drug) |

Biological Activity

1-Phenyl-3-(1-pyrrolidinyl)-2-propanamine, commonly known as a designer drug, has garnered attention for its potential biological activities, particularly its interactions with various biological targets. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl group , a pyrrolidine ring , and a propanamine backbone , which contribute to its unique chemical reactivity and biological activity. Its molecular formula is , and its structure can be represented as follows:

This compound interacts with several molecular targets, including enzymes and receptors. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine, which can lead to stimulant effects similar to amphetamines. The pyrrolidine ring enhances the binding affinity towards these targets, potentially influencing various signaling pathways.

Biological Activity Overview

| Activity | Description |

|---|---|

| Enzyme Interaction | Inhibits specific enzymes involved in neurotransmitter metabolism. |

| Receptor Modulation | Acts as an agonist or antagonist at certain adrenergic receptors. |

| Cytokine Inhibition | Exhibits potential anti-inflammatory properties by modulating cytokine release. |

| Neurotransmitter Release | Enhances the release of dopamine and norepinephrine, contributing to stimulant effects. |

Study 1: Pharmacological Profile

A study published in the Journal of Medicinal Chemistry examined the pharmacological profile of similar compounds and indicated that derivatives of this compound could exhibit significant activity against phosphodiesterase IV (PDE IV), suggesting potential therapeutic applications in treating inflammatory diseases .

Study 2: Toxicological Assessment

Research conducted on the toxicological effects of this compound revealed that high doses can lead to neurotoxic effects in animal models. Behavioral assays indicated increased locomotion and anxiety-like behaviors in treated subjects compared to controls .

Study 3: Comparative Analysis

A comparative analysis with structurally related compounds demonstrated that this compound has a distinct profile in terms of receptor selectivity and potency. The study highlighted its unique ability to selectively inhibit certain receptor subtypes while activating others, which may explain its varied biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.